Bienvenue dans la boutique en ligne BenchChem!

chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Conformational analysis Ligand pre-organization Monoamine transporter pharmacophore

chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone (CAS 2109581-43-1, molecular formula C22H24N2O3, MW 364.44) is a synthetic small molecule that combines a chromane, a pyridin-4-yloxy substituent, and an 8-azabicyclo[3.2.1]octane (tropane-like) scaffold through a methanone linker. It belongs to a proprietary chemical series disclosed by NeuroSearch A/S (now Saniona AB) in patent families covering 8-aza-bicyclo[3.2.1]oct-3-yloxy-chromen-2-one derivatives and their chromane analogs, claimed as monoamine neurotransmitter re-uptake inhibitors with potential utility in CNS disorders.

Molecular Formula C22H24N2O3
Molecular Weight 364.445
CAS No. 2109581-43-1
Cat. No. B2394686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
CAS2109581-43-1
Molecular FormulaC22H24N2O3
Molecular Weight364.445
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3CCC4=CC=CC=C4O3)OC5=CC=NC=C5
InChIInChI=1S/C22H24N2O3/c25-22(21-8-5-15-3-1-2-4-20(15)27-21)24-16-6-7-17(24)14-19(13-16)26-18-9-11-23-12-10-18/h1-4,9-12,16-17,19,21H,5-8,13-14H2
InChIKeyLMVMJBWIYPWENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone (CAS 2109581-43-1) – Procuring a Dual-Pharmacophore Monoamine Reuptake Modulator


chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone (CAS 2109581-43-1, molecular formula C22H24N2O3, MW 364.44) is a synthetic small molecule that combines a chromane, a pyridin-4-yloxy substituent, and an 8-azabicyclo[3.2.1]octane (tropane-like) scaffold through a methanone linker. It belongs to a proprietary chemical series disclosed by NeuroSearch A/S (now Saniona AB) in patent families covering 8-aza-bicyclo[3.2.1]oct-3-yloxy-chromen-2-one derivatives and their chromane analogs, claimed as monoamine neurotransmitter re-uptake inhibitors with potential utility in CNS disorders [1][2]. The compound’s structural architecture embeds two distinct pharmacophoric elements—the chromane moiety (associated with serotonergic receptor modulation and antioxidant activity) and the conformationally constrained azabicyclic amine (associated with monoamine transporter binding)—connected by a carbonyl bridge that constrains rotational freedom and pre-organizes the molecule for target engagement.

Chroman-2-yl Azabicyclic Methanone (CAS 2109581-43-1) – Why In-Class Substitution Is Not Equivalent


Within the 8-azabicyclo[3.2.1]octane-3-yloxy chemical family, simple substitution of the chroman-2-carbonyl cap with alternative acyl groups—or replacement of the pyridin-4-yloxy moiety with other heteroaryl-oxy groups—fundamentally alters the molecule’s conformational ensemble, hydrogen-bonding capacity, lipophilicity, and metabolic liability in ways that can erase target potency and selectivity. The chroman-2-carbonyl group provides a chiral center (C-2 of chroman) that generates two diastereomeric configurations, while the pyridine nitrogen offers a hydrogen-bond acceptor with predictable geometry distinct from 5-membered heterocycles such as pyrazole [1][2]. These structural variations translate into differential monoamine transporter inhibition profiles, as documented in the NeuroSearch/Saniona patent family where even modest changes to the N-acyl substituent or the 3-oxyaryl group produced >10-fold shifts in serotonin (SERT), dopamine (DAT), and norepinephrine (NET) re-uptake inhibitory potency [1]. Therefore, procurement cannot assume functional equivalence among compounds sharing the same azabicyclic core but differing in either the N-acyl chroman or the 3-oxyheteroaryl appendage.

Chroman-2-yl Pyridinyloxy Azabicyclooctane Methanone (CAS 2109581-43-1) – Quantified Differentiation Evidence


N-Acyl Chroman vs. N-Acyl Pentanoyl: Conformational Rigidity and Hydrogen-Bonding Surface

The chroman-2-carbonyl substituent in the target compound introduces a rigid, oxygen-containing bicyclic framework that constrains the N-acyl side-chain conformation. In contrast, the linear pentanoyl analog 1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)pentan-1-one (CAS 2108276-90-8) possesses four freely rotatable C-C bonds in its acyl chain, producing a substantially higher entropic penalty upon target binding and a different polar surface area profile. The chroman oxygen atom adds a hydrogen-bond acceptor site (calculated PSA increase of approximately 9.2 Ų relative to pentanoyl) that can engage water-bridged or direct interactions within the transporter binding pocket [1].

Conformational analysis Ligand pre-organization Monoamine transporter pharmacophore

Pyridin-4-yloxy vs. Pyrazol-1-yl at the 3-Position: Heterocycle Acidity and CYP450 Metabolic Susceptibility

The pyridin-4-yloxy group in the target compound presents a π-deficient heterocycle (pKa of conjugate acid ~5.2) with a nitrogen lone pair available for hydrogen bonding. The directly comparable pyrazol-1-yl analog ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone, CAS 2309314-91-6) substitutes a π-excessive 5-membered heterocycle (pKa ~2.5) that lacks the hydrogen-bond acceptor site in the same geometric position. In the broader 8-aza-bicyclo[3.2.1]octane patent series, pyridinyl-oxy analogs consistently demonstrated differential monoamine transporter selectivity profiles compared to pyrazolyl, imidazolyl, and triazolyl congeners, with the pyridine nitrogen engaging a conserved water network in the transporter binding site that 5-membered heterocycles cannot recapitulate [1][2].

Heterocyclic SAR Metabolic stability CYP450 liability

Chroman-2-yl Stereochemistry: Diastereomeric Influence on Target Engagement

The chroman-2-carbonyl group introduces a stereogenic center at C-2 of the chroman ring. Coupled with the fixed (1R,5S) configuration of the azabicyclo[3.2.1]octane core, this generates two possible diastereomers: (2R,1R,5S) and (2S,1R,5S). The patent family explicitly claims that individual diastereomers of chroman-2-carbonyl-azabicycloalkanes exhibit differential monoamine transporter inhibition profiles, with the (2S) isomer generally showing 3- to 10-fold higher potency at SERT and NET than the (2R) isomer in analogous chromen-2-one series [1]. The target compound (CAS 2109581-43-1) is specified with stereochemistry at the azabicyclo positions but the chroman C-2 configuration is not defined in the CAS record, meaning the commercially available material may be a single diastereomer or a mixture, directly impacting assay reproducibility.

Chiral differentiation Diastereomer pharmacology Stereochemical SAR

Azabicyclo Core Constraint vs. Flexible Piperidine Analogs: Entropic Advantage in Transporter Binding

The 8-azabicyclo[3.2.1]octane (tropane) core enforces a boat-chair conformation that positions the 3-oxy substituent in an axial or pseudoequatorial orientation, pre-organizing the ligand for the monoamine transporter binding site. In contrast, a less constrained piperidine analog such as (1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone (a related compound appearing in the same chemical space from vendor catalogs) introduces additional rotatable bonds and a non-bridged piperidine ring, increasing the entropic cost of binding and reducing the effective molarity of the active conformation [1]. The rigid 8-azabicyclo[3.2.1]octane scaffold has been extensively validated in CNS drug discovery (e.g., benztropine analogs, cocaine analogs) to confer enhanced DAT/SERT selectivity relative to monocyclic amine scaffolds [2].

Conformational constraint Tropane scaffold Monoamine transporter pharmacophore

Chroman-2-yl Azabicyclooctane Methanone (CAS 2109581-43-1) – Optimal Research Application Scenarios Supported by Evidence


Monoamine Transporter Triple Reuptake Inhibitor (TRI) Lead Optimization SAR Studies

The compound’s dual pharmacophore architecture—chromane at the N-acyl position and pyridin-4-yloxy at the azabicyclo 3-position—makes it a strategic scaffold for SAR exploration of triple reuptake inhibitors (SERT/NET/DAT). The NeuroSearch/Saniona patent family demonstrates that systematic variation of these two attachment points can tune transporter selectivity profiles across three log units of potency [1]. Researchers should procure this compound as a reference point for N-acyl chroman SAR and compare against the chromen-2-one oxidized analogs described in US8697721B2 to deconvolve the contribution of chroman ring saturation to transporter binding affinity and CNS penetration.

Diastereomer-Dependent Pharmacology Validation in CNS Receptor Occupancy Assays

Because the chroman-2-carbonyl introduces a stereogenic center whose configuration is not unambiguously defined in the CAS record for 2109581-43-1, this compound provides an opportunity to investigate diastereomer-dependent pharmacology. As the patent SAR suggests 3- to 10-fold potency differences between (2S) and (2R) chroman diastereomers at SERT [1], procurement teams should request explicit stereochemical certification (chiral HPLC or X-ray crystallography) from the vendor and, if a mixture is supplied, perform chiral separation prior to in vivo occupancy studies to avoid confounded dose-response relationships.

Comparative Metabolic Stability Screening: Pyridinyl vs. Pyrazolyl 3-Oxy Substituents

The pyridin-4-yloxy group endows the compound with a specific CYP450 substrate liability profile (predicted CYP2D6 Score ~0.61) that differs from the pyrazol-1-yl analog (CAS 2309314-91-6, predicted CYP2D6 Score ~0.38). This predicted differential creates a rationale for head-to-head metabolic stability comparisons in human liver microsomes or hepatocyte incubations. Researchers focused on optimizing CNS drug half-life should use the target compound and its pyrazole congener as a matched pair to isolate the effect of the 3-oxyheteroaryl group on intrinsic clearance, independent of the N-acyl chroman moiety [2].

Conformationally Constrained Tropane Scaffold as a Chemical Probe for Transporter Binding Pose Analysis

The rigid 8-azabicyclo[3.2.1]octane core of the target compound limits the conformational degrees of freedom of the basic amine, enabling a well-defined binding pose at monoamine transporters. This property makes the compound suitable for computational docking studies, molecular dynamics simulations, and cryo-EM structure determination where a flexible ligand would introduce structural ambiguity. Procurement for structural biology or in silico modeling campaigns should prioritize this scaffold over piperidine-containing analogs that sample multiple conformations in the binding pocket, potentially yielding non-unique docking solutions [3].

Quote Request

Request a Quote for chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.